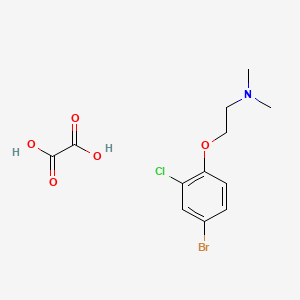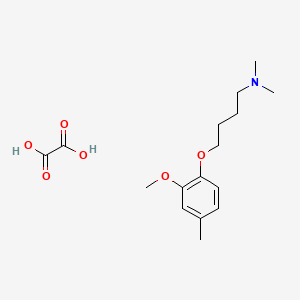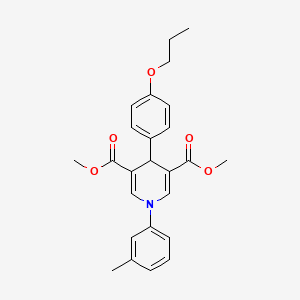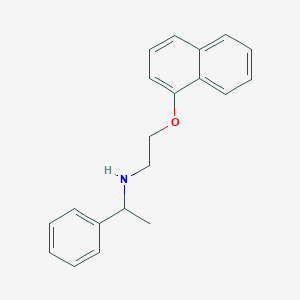![molecular formula C23H29NO6 B4043000 4-[3-(2-biphenylyloxy)propyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043000.png)
4-[3-(2-biphenylyloxy)propyl]-2,6-dimethylmorpholine oxalate
Übersicht
Beschreibung
4-[3-(2-biphenylyloxy)propyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.19948764 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Material Science
3D Lanthanide-Coordination Frameworks
A series of metal coordination frameworks with semi-rigid 4-(4-carboxyphenoxy)-isophthalic acid, oxalate as a mixed linker, and 1,10-phenanthroline showcase their luminescence and luminescence sensing capabilities. These frameworks are stable in aqueous solutions across a broad pH range and exhibit potential for detecting quercetin and Fe³⁺ ions in water (Qi-Wei Xu et al., 2020).
Heteropolymetallic Systems
The study of [Cr(phen)(ox)₂]⁻ as a versatile bis-oxalato building block demonstrates its utility in designing heteropolymetallic systems with unique crystal structures and magnetic properties, offering insights into the construction of multifunctional materials (G. Marinescu et al., 2000).
Catalysis and Organic Synthesis
Oxetanes in Drug Discovery
The study on oxetanes highlights their impact on solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules, indicating their potential in improving drug properties (Georg Wuitschik et al., 2010).
Antifungal Agents
Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives reveals their promise as broad-spectrum antifungal agents against Candida and Aspergillus species, showcasing the role of structural modifications in enhancing biological activity and stability (D. Bardiot et al., 2015).
Bioactive Molecules and Therapeutics
Neurokinin-1 Receptor Antagonists
The synthesis of a water-soluble neurokinin-1 receptor antagonist illustrates the chemical engineering behind creating molecules suitable for both intravenous and oral administration, contributing to advancements in therapeutic agents (Timothy Harrison et al., 2001).
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[3-(2-phenylphenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C2H2O4/c1-17-15-22(16-18(2)24-17)13-8-14-23-21-12-7-6-11-20(21)19-9-4-3-5-10-19;3-1(4)2(5)6/h3-7,9-12,17-18H,8,13-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIDOEHQTVEHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042924.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4042942.png)
![1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042954.png)

![4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042971.png)
![[4-(2-fluorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4042978.png)

![3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B4042988.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone](/img/structure/B4042994.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043009.png)

